3-{[(Tert-butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid
Description
3-{[(Tert-butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a morpholine ring, and a propanoic acid moiety
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(2-morpholin-4-ylethyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-14(2,3)21-13(19)16(5-4-12(17)18)7-6-15-8-10-20-11-9-15/h4-11H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLULJKIDTAQURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CCN1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid typically involves the protection of amino acids with the tert-butoxycarbonyl group. One common method is to react the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The morpholine ring can be introduced through nucleophilic substitution reactions, where the amino group of the protected amino acid reacts with morpholine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amine.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce free amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure allows it to serve as a versatile building block in the synthesis of bioactive molecules. Its applications in medicinal chemistry can be categorized as follows:
- Drug Development: The morpholine group is known for enhancing pharmacological properties such as solubility and bioavailability. Compounds containing morpholine have been explored for their potential in treating various diseases, including cancer and neurological disorders .
- Peptide Synthesis: The Boc group is widely used in peptide synthesis due to its stability under acidic conditions and ease of removal under mild conditions. This makes 3-{[(Tert-butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid an attractive candidate for the synthesis of peptide-based therapeutics .
Research has indicated that compounds with similar structures exhibit significant biological activities:
- Antitumor Activity: Some derivatives of morpholine-containing compounds have shown promise in inhibiting tumor growth. Studies suggest that the incorporation of such moieties can enhance the selectivity and potency of anticancer agents .
- Neuroprotective Effects: Morpholine derivatives are also being investigated for neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Studies
Several studies have highlighted the applications of this compound:
-
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized several morpholine derivatives, including those based on this compound, demonstrating significant cytotoxicity against various cancer cell lines . -
Case Study 2: Neuropharmacology
A recent investigation into neuroprotective agents found that morpholine derivatives could effectively mitigate oxidative stress in neuronal cells, suggesting that compounds like this compound may hold therapeutic potential for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amine, which can then participate in various biochemical reactions. The morpholine ring may also interact with biological targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
3-{[(Tert-butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid: Similar structure but with a diethylamino group instead of a morpholine ring.
3-{[(Tert-butoxy)carbonyl][2-(propan-2-yl)amino}propanoic acid: Contains an isopropyl group instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in 3-{[(Tert-butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid distinguishes it from other similar compounds. This structural feature may confer unique properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
3-{[(Tert-butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid is a compound of interest due to its potential biological activities. This article examines its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₃₁N₂O₅
- Molecular Weight : 351.46 g/mol
- CAS Number : 2680676-61-1
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The morpholine moiety is known to enhance solubility and bioavailability, which may contribute to its efficacy in biological systems.
Anticancer Activity
Recent studies have demonstrated that derivatives of propanoic acid, including those with morpholine substitutions, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast (MCF-7) and colon (HCT116) cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Example A | MCF-7 | 0.3 |
| Example B | HCT116 | 0.45 |
These findings suggest that the structural modifications involving morpholine can enhance anticancer activity by targeting specific pathways such as PI3K and mTORC1, which are critical in cancer cell proliferation and survival .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have reported that similar morpholine-containing compounds possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Study 1: Antiproliferative Effects
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of morpholine derivatives and evaluated their antiproliferative effects on various cancer cell lines. The study highlighted that the presence of the tert-butoxycarbonyl group significantly improved the compounds' stability and bioactivity .
Study 2: In Vivo Efficacy
A preclinical trial assessed the in vivo efficacy of a closely related compound in a mouse model bearing human tumor xenografts. The results indicated a marked reduction in tumor volume compared to control groups, supporting the compound's potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
